molecular formula C34H40N4O4 B1233359 Adouetine Y CAS No. 19542-38-2

Adouetine Y

Cat. No.: B1233359
CAS No.: 19542-38-2
M. Wt: 568.7 g/mol
InChI Key: GVFKEVFAPIUOAI-ONQAJXPKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adouetine Y is a bioactive alkaloid isolated from Waltheria indica L. (a plant in the Malvaceae family) and exhibits diverse pharmacological properties, including antiviral, anti-inflammatory, and anticancer activities . Its molecular structure features multiple hydrogen-bonding sites and hydrophobic regions, enabling strong interactions with viral proteins such as SARS-CoV-2 main protease (6LU7) and spike glycoprotein (6LZG) .

Properties

CAS No.

19542-38-2

Molecular Formula

C34H40N4O4

Molecular Weight

568.7 g/mol

IUPAC Name

(2S)-N-[(3R,4S,7S,10Z)-7-[(2S)-butan-2-yl]-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-2-(dimethylamino)-3-phenylpropanamide

InChI

InChI=1S/C34H40N4O4/c1-5-23(2)29-33(40)35-21-20-24-16-18-27(19-17-24)42-31(26-14-10-7-11-15-26)30(34(41)36-29)37-32(39)28(38(3)4)22-25-12-8-6-9-13-25/h6-21,23,28-31H,5,22H2,1-4H3,(H,35,40)(H,36,41)(H,37,39)/b21-20-/t23-,28-,29-,30-,31+/m0/s1

InChI Key

GVFKEVFAPIUOAI-ONQAJXPKSA-N

SMILES

CCC(C)C1C(=O)NC=CC2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC3=CC=CC=C3)N(C)C)C4=CC=CC=C4

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N/C=C\C2=CC=C(C=C2)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@H](CC3=CC=CC=C3)N(C)C)C4=CC=CC=C4

Canonical SMILES

CCC(C)C1C(=O)NC=CC2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C(CC3=CC=CC=C3)N(C)C)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Binding Affinity and Docking Scores

Table 1: Molecular Docking Scores and Interactions

Compound Target Protein Docking Score (kcal/mol) Key Interactions (Hydrogen Bonds, Hydrophobic Contacts)
This compound 6LU7 -5.44 Glu166, Gln189 (2 H-bonds); hydrophobic interactions
This compound 6LZG -5.44 Gln98 (2 H-bonds)
N3 (Nirmatrelvir) 6LU7 -4.76 Asn142, Gly143, Gly189 (4 H-bonds); Met49, Cys145
Molnupiravir 6LZG -6.31 Arg403, His34 (2 H-bonds)
Ergosine 6LU7 -5.20 Similar to N3 but fewer H-bonds
Evodiamide C 6LZG -5.10 Flexible binding with moderate H-bond interactions

This compound demonstrates superior docking scores compared to N3 for 6LU7 but slightly lower than molnupiravir for 6LZG . However, its binding energy (MM-GBSA/MM-PBSA) is nonspontaneous, suggesting a need for structural optimization to improve thermodynamic favorability .

Structural Stability via Molecular Dynamics (MD) Simulations

Table 2: RMSD and RMSF Values from 100-ns MD Simulations

Compound Protein Average RMSD (Å) RMSF Peaks (Flexible Regions) Key Observations
This compound 6LU7 2.05 68 ns, 74 ns Minor ligand-induced perturbations
This compound 6LZG 2.5 30 ns, 90 ns Structural disorientation vs. ergosine
Ergosine 6LZG 1.0 None significant High stability, compact binding
Evodiamide C 6LZG 2.0 90 ns Moderate flexibility
Molnupiravir 6LZG 2.21 Variable Comparable to this compound

This compound exhibits greater structural deviations in 6LU7 and 6LZG complexes compared to ergosine, which shows near-ideal stability . However, all three compounds (this compound, ergosine, evodiamide C) stabilize within 2.5 Å RMSD by the end of simulations, indicating robust binding .

Pharmacokinetics and Bioactivity

Table 3: Pharmacokinetic and Toxicity Profiles

Parameter This compound Ergosine Evodiamide C N3
Bioavailability Optimal Optimal Moderate High
Hepatotoxicity Non-hepatotoxic Hepatotoxic Non-hepatotoxic Low
Plasma Protein Binding High High Moderate High
Excretion Rate Low Moderate Low High

This compound and ergosine show optimal absorption and bioavailability, but ergosine’s hepatotoxicity limits its therapeutic utility .

Binding Free Energy and Thermodynamics

MM-GBSA/PBSA analyses reveal that this compound’s binding to 6LU7 is driven by strong hydrophobic interactions, whereas ergosine and evodiamide C rely more on polar contacts . Despite favorable docking scores, this compound’s total binding energy (ΔG) is less favorable than N3, indicating room for improvement in binding spontaneity .

Q & A

Q. What ethical guidelines apply to studies involving this compound in animal or human models?

  • Methodological Answer :
  • Institutional Approval : Obtain IACUC or IRB approvals for in vivo studies.
  • ARRIVE/STROBE Guidelines : Report animal/human data with transparency in methods, limitations, and adverse events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adouetine Y
Reactant of Route 2
Adouetine Y

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.